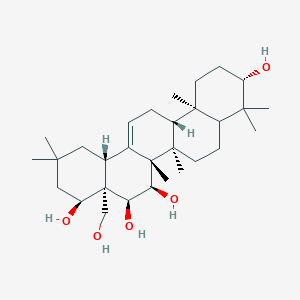![molecular formula C20H22N2O3 B231520 1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDMA was first synthesized in 1912 by the German pharmaceutical company Merck. However, it was not until the 1970s that the drug gained popularity as a recreational drug. MDMA is classified as a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use.
Mecanismo De Acción
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation.
Biochemical and physiological effects:
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as oxytocin, which is involved in social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for use in laboratory experiments, including its ability to induce a state of heightened empathy and social bonding. However, the drug also has several limitations, including its potential for abuse and the fact that it is difficult to control the dose and purity of the drug.
Direcciones Futuras
There are several future directions for research on MDMA, including the development of new therapeutic applications for the drug, the identification of biomarkers for drug response, and the development of new methods for controlling the dose and purity of the drug.
In conclusion, 1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone, also known as MDMA, is a psychoactive drug that has potential therapeutic applications. While the drug is widely used as a recreational drug, scientific research has shown that it can be used to treat PTSD and anxiety in patients with life-threatening illnesses. Future research on the drug will likely focus on developing new therapeutic applications and improving methods for controlling the dose and purity of the drug.
Métodos De Síntesis
The synthesis of MDMA involves several steps, including the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reacted with methylamine to form MDMA.
Aplicaciones Científicas De Investigación
Despite its classification as a Schedule I drug, MDMA has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that MDMA can be used to treat post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses.
Propiedades
Fórmula molecular |
C20H22N2O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H22N2O3/c1-14-4-3-5-17(15(14)2)21-8-10-22(11-9-21)20(23)16-6-7-18-19(12-16)25-13-24-18/h3-7,12H,8-11,13H2,1-2H3 |
Clave InChI |
DVKMGXCOXZYVHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)





![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)


![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)


